molecular formula C16H32O2 B1612602 (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid CAS No. 56599-85-0

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid

Cat. No.: B1612602
CAS No.: 56599-85-0
M. Wt: 272.31 g/mol
InChI Key: IPCSVZSSVZVIGE-BZDICNBSSA-N
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Description

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid: Hexadecanoic acid-13C16 , is a long-chain saturated fatty acid that is labeled with carbon-13 isotopes. This compound is commonly found in both animals and plants and is used extensively in scientific research due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is synthesized through the incorporation of carbon-13 isotopes into the fatty acid chain. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically involves the hydrogenation of labeled alkenes or the carboxylation of labeled alkanes .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment levels. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving fatty acids .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and study the biochemical processes in detail. The molecular targets include enzymes involved in fatty acid synthesis and degradation, as well as pathways related to energy metabolism and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its stable isotopic composition makes it an invaluable tool for researchers studying fatty acid metabolism and related biochemical processes .

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-BZDICNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584437
Record name (~13~C_16_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56599-85-0
Record name (~13~C_16_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic acid-13C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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